Ethyl 7-oxo-7-phenylheptanoate
Overview
Description
Ethyl 7-oxo-7-phenylheptanoate is a versatile organic compound with the molecular formula C15H20O3. It is characterized by the presence of a phenyl group attached to a heptanoate chain with an oxo group at the seventh position. This compound is commonly used in various fields, including pharmaceuticals, agrochemicals, and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-oxo-7-phenylheptanoate can be synthesized through several methods. One common approach involves the esterification of 7-oxo-7-phenylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-oxo-7-phenylheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid
Major Products:
Oxidation: 7-oxo-7-phenylheptanoic acid.
Reduction: 7-hydroxy-7-phenylheptanoate.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Ethyl 7-oxo-7-phenylheptanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a model substrate in enzymatic studies to understand metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of ethyl 7-oxo-7-phenylheptanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways. The oxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Ethyl 7-oxo-7-phenylheptanoate can be compared with similar compounds such as:
Ethyl 7-oxo-7-(4-methylphenyl)heptanoate: This compound has a methyl group on the phenyl ring, which can influence its reactivity and applications.
Ethyl 7-oxo-7-(4-chlorophenyl)heptanoate:
Ethyl 7-oxo-7-(4-methoxyphenyl)heptanoate: The methoxy group can affect the compound’s solubility and interaction with biological targets
This compound stands out due to its balanced reactivity and versatility, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Ethyl 7-oxo-7-phenylheptanoate is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies, chemical properties, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a ketone functional group and an ester moiety, which contribute to its lipophilicity and ability to interact with biological targets. The presence of a phenyl group enhances its hydrophobic interactions, making it suitable for enzyme binding and modulation.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes by competing for binding sites or altering enzyme conformation. This is particularly relevant in the context of cancer research, where enzyme inhibitors are sought for therapeutic purposes .
- Protein Interactions : The lipophilic nature of the compound allows it to effectively penetrate cellular membranes and interact with hydrophobic regions of proteins, influencing various signaling pathways.
Biological Activities
Several studies have documented the biological activities associated with this compound:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines at low micromolar concentrations. The mechanism involves the inhibition of lysine demethylases (KDMs), which play a crucial role in regulating gene expression related to cancer progression .
- Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models .
- Microbial Metabolism : Studies on microbial degradation have shown that compounds similar to this compound can undergo biotransformation by specific bacteria, leading to the formation of less toxic metabolites. This aspect is important for environmental applications and bioremediation strategies .
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on prostate cancer (PCa) cells, researchers found that treatment led to significant apoptosis in cancer cells. The compound was shown to inhibit KDM4 enzymes, resulting in altered gene expression profiles associated with tumor growth suppression .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of this compound in a murine model of arthritis. The results indicated a marked decrease in inflammatory markers and joint swelling following treatment, suggesting its utility as a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 7-oxo-7-phenylheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMINFMRYRQRRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455501 | |
Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112665-41-5 | |
Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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